molecular formula C15H17BrO3 B11531172 Methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate

Methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B11531172
M. Wt: 325.20 g/mol
InChI Key: YIYPHYFVVNWJGJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-7-hydroxy-7-phenylbicyclo[311]heptane-6-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.

    Esterification: The compound can undergo esterification reactions to form different esters, which can be useful in various applications.

Scientific Research Applications

Methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H17BrO3

Molecular Weight

325.20 g/mol

IUPAC Name

methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C15H17BrO3/c1-19-13(17)14(16)11-8-5-9-12(14)15(11,18)10-6-3-2-4-7-10/h2-4,6-7,11-12,18H,5,8-9H2,1H3

InChI Key

YIYPHYFVVNWJGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2CCCC1C2(C3=CC=CC=C3)O)Br

Origin of Product

United States

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